
2,5-dichloro-4-(methylthio)-Phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Dichloro-4-(methylthio)-Phenol is an organic compound characterized by the presence of two chlorine atoms, a methylthio group, and a phenol group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-4-(methylthio)-Phenol typically involves the chlorination of 4-(methylthio)phenol. The reaction is carried out under controlled conditions to ensure selective chlorination at the 2 and 5 positions. Common reagents used in this process include chlorine gas or sodium hypochlorite, and the reaction is often conducted in an organic solvent such as dichloromethane or chloroform.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the selectivity and overall production of the desired compound.
化学反応の分析
Types of Reactions
2,5-Dichloro-4-(methylthio)-Phenol undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the chlorine atoms, typically using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for this include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Dechlorinated phenol derivatives.
Substitution: Phenol derivatives with various substituents replacing the chlorine atoms.
科学的研究の応用
2,5-Dichloro-4-(methylthio)-Phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in developing new pharmaceuticals with specific biological activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
作用機序
The mechanism of action of 2,5-dichloro-4-(methylthio)-Phenol involves its interaction with specific molecular targets, leading to various biological effects. The compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
2,4-Dichloro-6-(methylthio)phenol: Similar structure but with different chlorine substitution pattern.
2,5-Dichloro-4-(methylsulfonyl)phenol: Contains a sulfonyl group instead of a methylthio group.
2,5-Dichloro-4-(methylthio)aniline: Contains an aniline group instead of a phenol group.
Uniqueness
2,5-Dichloro-4-(methylthio)-Phenol is unique due to its specific substitution pattern and the presence of both chlorine and methylthio groups. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
特性
CAS番号 |
21923-22-8 |
|---|---|
分子式 |
C7H6Cl2OS |
分子量 |
209.084 |
IUPAC名 |
2,5-dichloro-4-methylsulfanylphenol |
InChI |
InChI=1S/C7H6Cl2OS/c1-11-7-3-4(8)6(10)2-5(7)9/h2-3,10H,1H3 |
InChIキー |
YGFPFLRARVYKBZ-UHFFFAOYSA-N |
SMILES |
CSC1=C(C=C(C(=C1)Cl)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



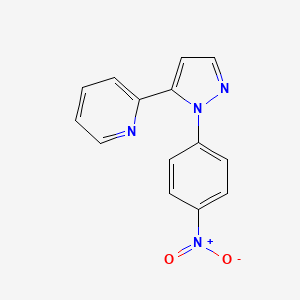
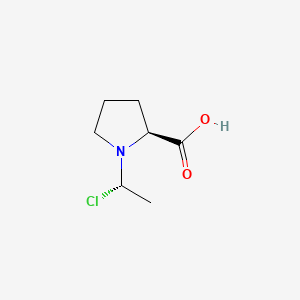
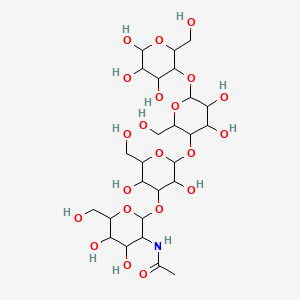
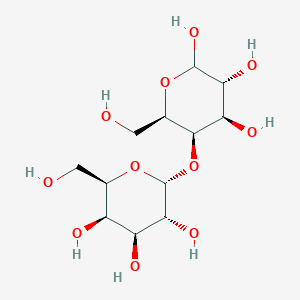
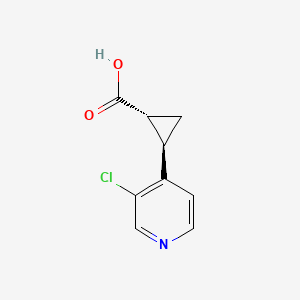
![Pyrimido[5,4-e][1,2,4]dioxazine](/img/structure/B594386.png)
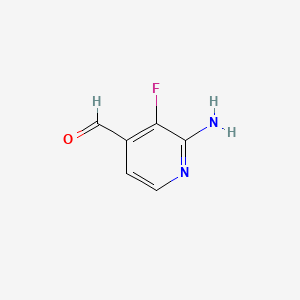

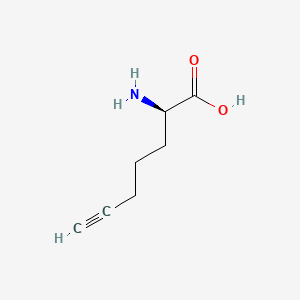
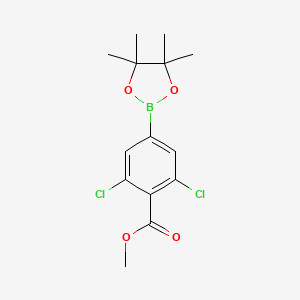
![(1S)-1-methyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole](/img/structure/B594394.png)

